molecular formula C14H14F3NO4S B2944930 N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1428362-57-5

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2944930
CAS RN: 1428362-57-5
M. Wt: 349.32
InChI Key: VHCDGQLKZICVLZ-UHFFFAOYSA-N
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Description

“N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . It also contains a trifluoromethyl group (-CF3), a benzenesulfonamide moiety, and a hydroxypropyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring would provide a planar, aromatic component to the molecule, while the trifluoromethyl group would introduce a degree of electronegativity. The benzenesulfonamide moiety would add another aromatic ring and a polar, potentially hydrogen-bonding sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the trifluoromethyl group, and the sulfonamide group. The furan ring is known to undergo reactions with electrophiles, while the trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the furan ring and the benzenesulfonamide group could potentially increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Gold(I)-Catalyzed Cascade Reactions : This compound was synthesized through a gold(I)-catalyzed cascade reaction, demonstrating a novel method for obtaining N-(furan-3-ylmethylene)benzenesulfonamides (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
  • Formation of Naphtho[1,2-b]furans : A study on synthesizing various benzenesulfonamide derivatives, including those with naphtho[1,2-b]furan structures, highlights the compound's potential in diverse chemical reactions (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).

Biological and Medicinal Applications

  • Inhibitors of Kynurenine 3-Hydroxylase : Research has explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, which is significant in understanding neurological pathologies (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
  • Role in Pathological Pain Model : A study on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides revealed the compound's effects on a pathological pain model in mice, indicating its potential in pain management (Lobo, Oliveira, Brusco, Machado, Timmers, de Souza, Martins, Bonacorso, Dos Santos, Canova, da Silva, & Zanatta, 2015).

Material Science and Chemical Engineering

  • Energetic Materials : This compound and its derivatives were studied for their potential as high-performance energetic materials, focusing on their density, thermal stability, and detonation properties (Zhang & Shreeve, 2014).

Analytical and Spectroscopic Studies

  • Crystal Structure Analysis : Investigations into the crystal structure of isomorphous benzenesulfonamide compounds have provided insights into intermolecular interactions, which are crucial for understanding the compound's properties (Bats, Frost, & Hashmi, 2001).

Additional Applications

  • Ru(III) Complexes : Studies on the synthesis and characterization of Ru(III) complexes with benzenesulfonamide derivatives, including their DNA binding and catalytic activities, suggest potential applications in biochemistry and molecular biology (El-Sonbati, Shoair, El‐Bindary, Diab, & Mohamed, 2015).

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c15-14(16,17)11-1-3-12(4-2-11)23(20,21)18-7-5-13(19)10-6-8-22-9-10/h1-4,6,8-9,13,18-19H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCDGQLKZICVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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